N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole-derived compound characterized by a tetrahydrobenzoimidazole core, a methyl group at position 2, and a carboxamide moiety substituted with a furan-2-ylmethyl group. This structure combines a partially saturated bicyclic system with heteroaromatic (furan) and carboxamide functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-16-12-5-4-10(7-13(12)17-9)14(18)15-8-11-3-2-6-19-11/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNDKFPCQKQWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The benzimidazole core can be reduced under suitable conditions to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and antiviral properties.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The furan ring and benzimidazole core allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Structural Differences and Implications
Analog 10j replaces the tetrahydro ring with an adamantylphenoxy group, which increases lipophilicity and may improve DGAT inhibition .
Substituent Effects: Furan-2-ylmethyl vs. Triazole-Thiazole Hybrids (): Compounds like 9c incorporate triazole-thiazole moieties, which may enhance kinase or protease affinity compared to simpler carboxamide derivatives .
Biological Activity :
- Antiviral Activity : 10j demonstrates dual inhibition of HCV replication and particle production, likely via DGAT-independent mechanisms . The target compound’s tetrahydro core may alter its pharmacokinetic profile but requires empirical validation.
- Enzyme Inhibition : Benzimidazole-dioxoisoindoline conjugates () target VEGFR-2 and FGFR-1, suggesting that carboxamide positioning and aryl substituents dictate selectivity .
Pharmacological and Mechanistic Insights
Biological Activity
N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H16N2O3
- Molecular Weight : 256.29 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
- Antimicrobial Properties : Evidence points to effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : It has been identified as a potential inhibitor of various kinases involved in cancer progression.
- Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Showed significant inhibition of cell growth in breast cancer cell lines (MCF7) with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Properties | Demonstrated effectiveness against Gram-positive bacteria including Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Anti-inflammatory Effects | In vivo studies indicated reduced edema in carrageenan-induced paw edema models in rats. |
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for development in various therapeutic areas:
- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer pathways.
- Infectious Diseases : For use as an antimicrobial agent.
- Inflammatory Disorders : As a treatment option for conditions like arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
